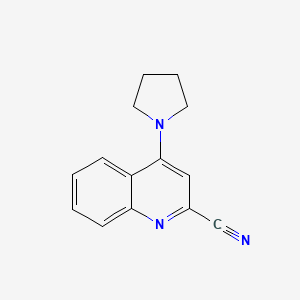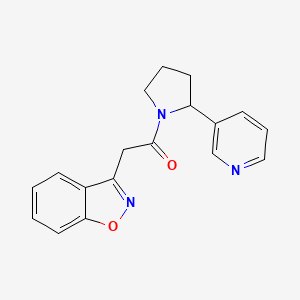
N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide, also known as GNE-7915, is a small molecule inhibitor that has been developed to target the enzyme N-acetylmannosamine kinase (NAMK). This enzyme plays a crucial role in the biosynthesis of sialic acid, a molecule that is involved in a variety of cellular processes, including cell signaling and immune system regulation. Inhibition of NAMK by GNE-7915 has been shown to have potential therapeutic applications in a range of diseases, including cancer and viral infections.
Mechanism of Action
N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide inhibits NAMK by binding to the enzyme's active site, preventing it from catalyzing the conversion of N-acetylmannosamine to sialic acid. This leads to a reduction in cellular sialylation, which has downstream effects on a range of cellular processes. In cancer cells, reduced sialylation leads to decreased cell signaling and increased susceptibility to chemotherapy. In viral infections, reduced sialylation leads to decreased viral binding and entry into cells.
Biochemical and Physiological Effects:
In addition to its effects on sialylation, this compound has been shown to have other biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell migration and invasion. In viral infections, this compound has been shown to induce the production of interferons, which are important immune system signaling molecules. This compound has also been shown to modulate immune system function in models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide in lab experiments include its high purity and specificity for NAMK, as well as its well-characterized mechanism of action. This compound has also been shown to be effective in a range of disease models, making it a versatile tool for scientific research. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several potential future directions for research on N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide. One area of focus could be the development of more potent and selective inhibitors of NAMK, which could have even greater therapeutic potential. Another area of focus could be the development of combination therapies that include this compound, such as combining it with chemotherapy or other targeted therapies. Finally, further research is needed to understand the long-term effects of this compound on cellular processes and immune system function, particularly in the context of chronic diseases.
Synthesis Methods
The synthesis of N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-6-nitropyridine with aniline to form 6-anilinopyridine-3-amine. This intermediate is then reacted with 4-phenyloxan-4-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide has been extensively studied in preclinical models and has shown promising results in a range of disease models. In cancer, inhibition of NAMK by this compound has been shown to reduce the growth of tumor cells and sensitize them to chemotherapy. In viral infections, this compound has been shown to inhibit the replication of a range of viruses, including influenza and dengue virus. This compound has also been studied in models of autoimmune diseases, where it has been shown to modulate immune system function.
properties
IUPAC Name |
N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(23(13-15-28-16-14-23)18-7-3-1-4-8-18)26-20-11-12-21(24-17-20)25-19-9-5-2-6-10-19/h1-12,17H,13-16H2,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAXNNPHMSPTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Ethoxyethylsulfanyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7563239.png)
![3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7563241.png)
![3-(4-Fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole](/img/structure/B7563245.png)

![N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide](/img/structure/B7563265.png)
![(5-Bromothiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B7563272.png)


![N-[1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7563300.png)

![[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B7563315.png)
![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B7563327.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7563336.png)
![1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7563343.png)